

How to prevent splashing with a Velp overhead stirrer at high speeds.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Veltec*

Cat. No.: *B1166048*

[Get Quote](#)

Preventing Splashing with Velp Overhead Stirrers: A Technical Guide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent splashing when using Velp overhead stirrers at high speeds.

Troubleshooting Guide: Minimizing Splashing During High-Speed Stirring

High-speed mixing is often essential for achieving homogeneity, but it can also lead to sample loss and contamination due to splashing. The following steps will help you mitigate this issue.

Problem: The sample is splashing out of the vessel at high stirring speeds.

Potential Cause	Troubleshooting Steps
Incorrect Stirring Speed Initiation	Many Velp overhead stirrers are equipped with a "soft start" feature to gradually increase the speed to the setpoint, preventing sudden splashing. ^[1] Always start the stirring process at a low RPM and incrementally increase the speed to the desired level.
Improper Impeller Selection	The choice of impeller is critical for controlling the flow pattern of the liquid. For high-speed applications, an impeller that creates axial (top-to-bottom) flow is often preferred over one that generates radial flow, which can cause more turbulence at the surface.
Suboptimal Impeller Position	The depth of the impeller within the vessel significantly impacts vortex formation and splashing. An optimal starting point for impeller height is one-third of the vessel's total height from the bottom. Adjust the height as needed to minimize surface turbulence.
Vortex Formation	A deep vortex can lead to splashing as the liquid climbs the vessel walls. To mitigate this, consider using a vessel with baffles or positioning the stirrer shaft off-center.
Inappropriate Vessel Size or Shape	The diameter of the impeller should be appropriately matched to the vessel diameter. For axial and radial flow, the impeller diameter should be roughly one-third of the vessel diameter. ^[2] Using too large of an impeller can obstruct the recirculation path and lead to splashing.
Sample Viscosity	For low-viscosity (water-like) samples, high speeds can easily induce splashing. Consider using a lower speed or a different impeller type designed for low-viscosity mixing. Velp offers a

range of stirrers suitable for various viscosities.

[3][4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right impeller to prevent splashing at high speeds?

A1: The key is to select an impeller that matches your sample's viscosity and the desired flow pattern.[5][6]

- For Low to Medium Viscosity: Propeller or pitched-blade turbine impellers are often suitable as they generate axial flow, which is less likely to cause splashing compared to radial flow.
- For High Viscosity: Anchor or paddle impellers are more appropriate, but they are typically used at lower speeds.[2]
- Flow Pattern:
 - Axial Flow: Moves the fluid from top to bottom, ideal for solid suspension and stratification with lower shear.[2]
 - Radial Flow: Moves the fluid sideways and then up or down, suitable for high-shear applications but can increase the likelihood of splashing at high speeds.[2]
 - Tangential Flow: Moves the fluid horizontally, best for high-viscosity materials at low speeds.[2]

Q2: What is the ideal position for the impeller inside the vessel to avoid splashing?

A2: A general guideline is to position the impeller at one-third of the vessel's height from the bottom.[7] However, the optimal position may vary depending on the liquid volume, viscosity, and impeller type. It's recommended to start at this position and adjust the height to find the point of minimum vortex and surface turbulence. Stirrers with through-shafts can make this adjustment easier.[8]

Q3: My Velp stirrer has a "soft start" feature. How does that help prevent splashing?

A3: The soft start function gradually ramps up the stirring speed to the desired setpoint.[\[1\]](#) This slow and controlled acceleration prevents a sudden jolt to the liquid, which is a common cause of splashing, especially with low-viscosity fluids.

Q4: Can the shape of my vessel contribute to splashing?

A4: Yes. Tall, narrow vessels are generally better at containing splashes than short, wide ones. Additionally, using a vessel with baffles can disrupt the formation of a deep vortex, which is a primary cause of splashing at high speeds.

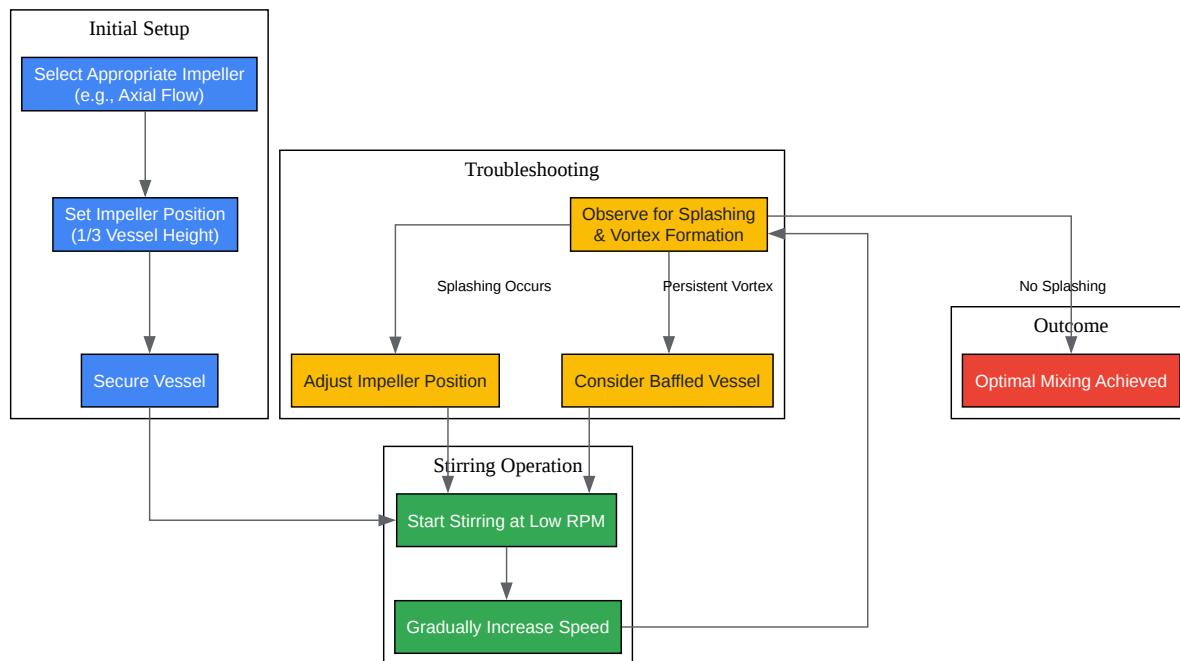
Q5: Are there any specific Velp stirrer models recommended for high-speed applications?

A5: Several Velp overhead stirrer models can reach high speeds, up to 2000 rpm.[\[3\]](#)[\[4\]](#) The choice of model often depends on the required torque for your sample's viscosity. The Velp OHS series, for instance, offers models with high-speed capabilities and features like SpeedServo™ torque compensation technology, which maintains a constant speed even as viscosity changes.[\[5\]](#)[\[6\]](#)

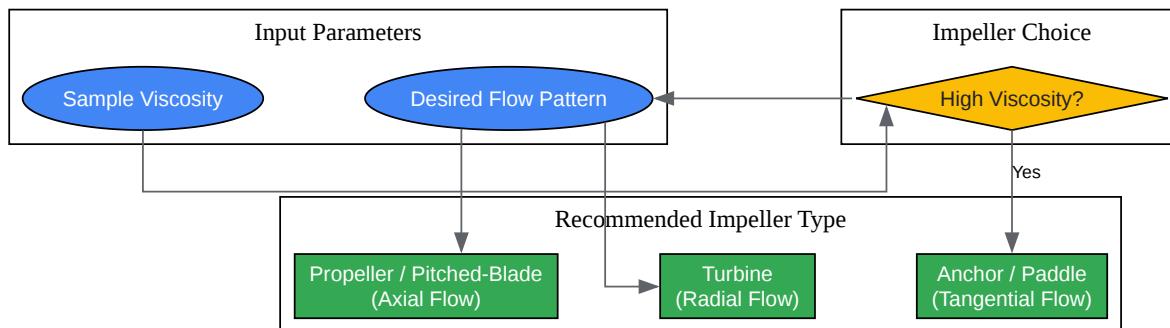
Velp Overhead Stirrer Specifications

The following table summarizes the specifications for a selection of Velp overhead stirrer models, which can help in choosing the right instrument for your high-speed stirring needs.

Model Series	Max. Speed (rpm)	Max. Viscosity (mPa·s)	Key Features
OHS Advance	1300 - 2000	70,000 - 100,000	Brushless motor, SpeedServo™ torque compensation, Soft start, Integrated vibration sensor. [5]
OHS Digital	1300 - 2000	25,000 - 100,000	Digital display, Timer, Overload protection.
ES	1300	1,000	Smooth start, Vigorous agitation for low viscosity samples. [9]
DLS	2000	25,000	Digital display, Timer, Overload protection. [4]
PW	1200	100,000	Soft start, High torque for high viscosity samples. [1]


Experimental Protocols

Protocol 1: Determining the Optimal Impeller Position to Minimize Splashing


- Vessel and Sample Preparation: Fill the desired vessel with the sample liquid to the intended working volume.
- Initial Impeller Placement: Secure the overhead stirrer to a stand and insert the chosen impeller into the chuck. Position the impeller in the center of the vessel at a height of approximately one-third of the liquid depth from the bottom.
- Gradual Speed Increase: Begin stirring at a very low speed (e.g., 100 rpm).

- Observation: Gradually increase the speed in increments of 50-100 rpm. At each step, observe the liquid surface and the formation of a vortex.
- Position Adjustment: If a deep vortex forms and splashing occurs before reaching the target speed, stop the stirrer. Adjust the impeller height either up or down in small increments (e.g., 1 cm).
- Repeat: Repeat steps 3-5 until the target speed is reached with minimal splashing.
- Record Optimal Position: Note the final, optimized impeller height for this specific experiment.

Diagrams

[Click to download full resolution via product page](#)

Caption: Workflow for preventing splashing with an overhead stirrer.

[Click to download full resolution via product page](#)

Caption: Decision logic for selecting the appropriate impeller.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tetratек.com.tr [tetratек.com.tr]
- 2. labsup.net [labsup.net]
- 3. Overhead Stirrers, Robust solutions for demanding viscosity applications, with high torque and intuitive controls for consistent, powerful stirring. velp.com
- 4. sentezgroup.com.tr [sentezgroup.com.tr]
- 5. OHS 200 Advance Overhead Stirrer velp.com
- 6. VELP'S TIPS FOR CHOOSING YOUR NEXT OVERHEAD STIRRER velp.com
- 7. asynt.com [asynt.com]
- 8. scientificstirrers.com [scientificstirrers.com]
- 9. ES Overhead Stirrer velp.com

- To cite this document: BenchChem. [How to prevent splashing with a Velp overhead stirrer at high speeds.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166048#how-to-prevent-splashing-with-a-velp-overhead-stirrer-at-high-speeds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com